molecular formula C15H18O4 B14441461 6,7-Diethoxy-4-methoxynaphthalen-1-ol CAS No. 73661-14-0

6,7-Diethoxy-4-methoxynaphthalen-1-ol

Katalognummer: B14441461
CAS-Nummer: 73661-14-0
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: DKPOOCNIQVNUTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Diethoxy-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy and ethoxy groups on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-4-methoxynaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

    Methoxylation: Introduction of a methoxy group at the 4-position of the naphthalene ring.

    Ethoxylation: Subsequent introduction of ethoxy groups at the 6 and 7 positions.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while ethoxylation may require ethyl alcohol and a base catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Diethoxy-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

6,7-Diethoxy-4-methoxynaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Diethoxy-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxynaphthalen-1-ol: A related compound with a methoxy group at the 6-position.

    7-Methoxynaphthalen-1-ol: Similar structure but with the methoxy group at the 7-position.

    4,4’-Diethoxy-[2,2’]-binaphthalenyl-1,1’-diol: A dimeric compound with ethoxy groups.

Uniqueness

6,7-Diethoxy-4-methoxynaphthalen-1-ol is unique due to the specific positioning of its methoxy and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

73661-14-0

Molekularformel

C15H18O4

Molekulargewicht

262.30 g/mol

IUPAC-Name

6,7-diethoxy-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C15H18O4/c1-4-18-14-8-10-11(9-15(14)19-5-2)13(17-3)7-6-12(10)16/h6-9,16H,4-5H2,1-3H3

InChI-Schlüssel

DKPOOCNIQVNUTE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=CC(=C2C=C1OCC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.